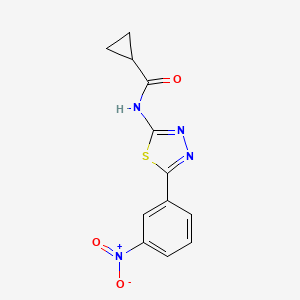![molecular formula C17H23N3O2 B2522280 4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide CAS No. 1021083-61-3](/img/structure/B2522280.png)
4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a cyclohexane ring, which is a six-membered ring with only carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyridine rings would likely cause the molecule to be planar in those regions, while the butyl and cyclohexane groups could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The oxazole and pyridine rings might be involved in aromatic substitution reactions, while the amide group in the cyclohexanecarboxamide portion could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of aromatic rings, and the overall size and shape of the molecule .Aplicaciones Científicas De Investigación
Ionic Liquid-Mediated Synthesis of Novel Benzamides
STK522345: serves as a key component in the synthesis of novel benzamides. Researchers have employed a one-pot three-component reaction using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as an efficient ionic liquid medium. The reaction involves 2-aminopyridin-3-ol, dimethyl phthalate, and anilines. Noteworthy advantages of this method include:
- Mild Conditions : The reaction occurs at 80–85°C without the need for additional catalysts or solvents .
Biologically Active Oxazolopyridine Derivatives
Oxazolopyridines are significant heterocyclic structures found in various biologically active compounds. These derivatives exhibit properties such as anti-inflammatory, analgesic, anti-pyretic, and antifungal effectsSTK522345 contributes to the synthesis of such derivatives, making it relevant in drug discovery and medicinal chemistry .
Photophysical Properties and Charge Transfer Studies
Quantum chemical studies have explored the excited-state intramolecular charge transfer of oxazolo[4,5-b]pyridine derivatives. Researchers investigate the electronic structures and vertical excitation energies of these compounds. Understanding their photophysical properties can lead to applications in optoelectronic devices and sensors .
Computational Chemistry and Drug Design
Molecular modeling studies involving STK522345 can provide insights into its interactions with biological targets. Researchers can explore its binding affinity, pharmacophore features, and potential as a drug candidate. Such computational investigations aid in rational drug design.
Direcciones Futuras
Propiedades
IUPAC Name |
4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-3-5-12-7-9-13(10-8-12)16(21)19-15-14-6-4-11-18-17(14)22-20-15/h4,6,11-13H,2-3,5,7-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFKPZDZLLGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NOC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)
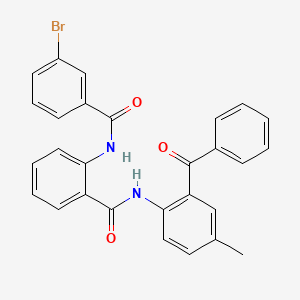

![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)
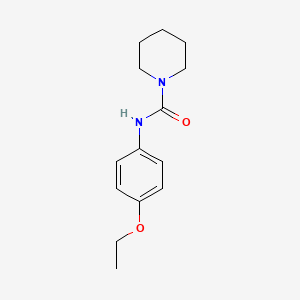
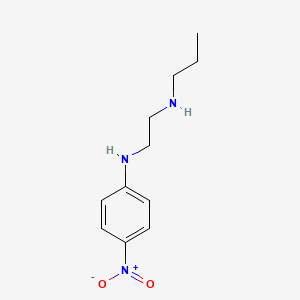
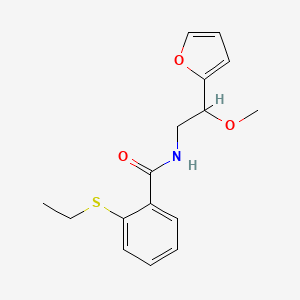
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)

![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
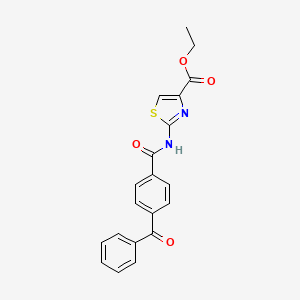

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
